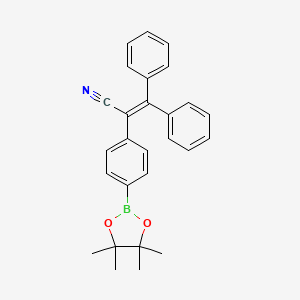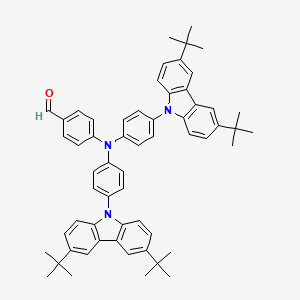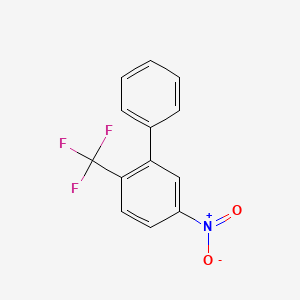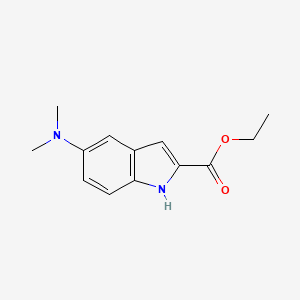
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) is a complex organic compound known for its unique structural properties. It is characterized by the presence of diazene and phenylene groups, which are linked by oxy and hexane chains. This compound is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) typically involves a multi-step process. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with hexane-6,1-diol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-methylacrylic acid to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) involves its interaction with specific molecular targets and pathways. The diazene and phenylene groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can modulate cellular pathways by binding to specific receptors or enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene
- 6,6′-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexan-1-ol)
Uniqueness
Compared to similar compounds, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) stands out due to its unique combination of diazene and phenylene groups linked by oxy and hexane chains. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C32H42N2O6 |
|---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
6-[4-[[4-[6-(2-methylprop-2-enoyloxy)hexoxy]phenyl]diazenyl]phenoxy]hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C32H42N2O6/c1-25(2)31(35)39-23-11-7-5-9-21-37-29-17-13-27(14-18-29)33-34-28-15-19-30(20-16-28)38-22-10-6-8-12-24-40-32(36)26(3)4/h13-20H,1,3,5-12,21-24H2,2,4H3 |
InChI-Schlüssel |
VFPMIFINTHKVJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)




![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)




